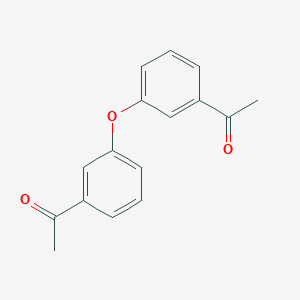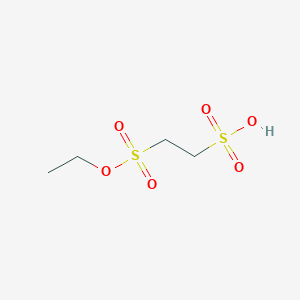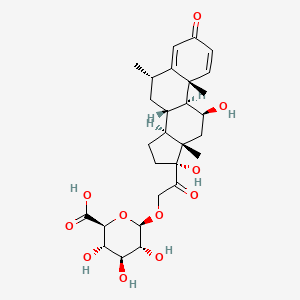
6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide: is a synthetic glucocorticoid derivative. It is a metabolite of methylprednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is particularly significant in the field of pharmacology and medicinal chemistry due to its enhanced solubility and bioavailability compared to its parent compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide typically involves the glucuronidation of 6alpha-Methyl Prednisolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs UDP-glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound generally follows the chemical synthesis route due to its scalability. The process involves the protection of hydroxyl groups, selective glucuronidation, and subsequent deprotection steps. Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or amines.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide is used as a reference standard for analytical methods, including chromatography and mass spectrometry.
Biology: In biological research, this compound is used to study glucocorticoid metabolism and its effects on cellular processes.
Medicine: Medically, it is investigated for its potential therapeutic effects in inflammatory and autoimmune diseases. Its enhanced solubility makes it a candidate for improved drug formulations.
Industry: In the pharmaceutical industry, it is used in the development of new glucocorticoid drugs with better pharmacokinetic profiles.
Mecanismo De Acción
6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response .
Comparación Con Compuestos Similares
- Prednisolone 21-beta-D-Glucuronide
- Methylprednisolone
- Prednisone
Comparison: Compared to these compounds, 6alpha-Methyl Prednisolone 21-O-beta-D-Glucuronide has enhanced solubility and bioavailability, making it more effective in certain therapeutic applications. Its unique glucuronide moiety also contributes to its distinct pharmacokinetic properties.
Propiedades
Fórmula molecular |
C28H38O11 |
|---|---|
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H38O11/c1-12-8-14-15-5-7-28(37,18(31)11-38-25-22(34)20(32)21(33)23(39-25)24(35)36)27(15,3)10-17(30)19(14)26(2)6-4-13(29)9-16(12)26/h4,6,9,12,14-15,17,19-23,25,30,32-34,37H,5,7-8,10-11H2,1-3H3,(H,35,36)/t12-,14-,15-,17-,19+,20-,21-,22+,23-,25+,26-,27-,28-/m0/s1 |
Clave InChI |
LPCPKOQHUNKTEF-OCVKYFKFSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
SMILES canónico |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
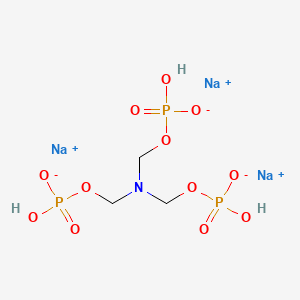

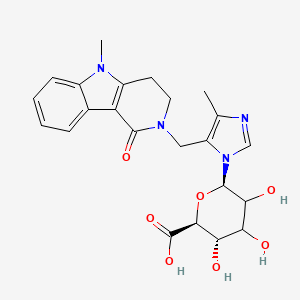
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
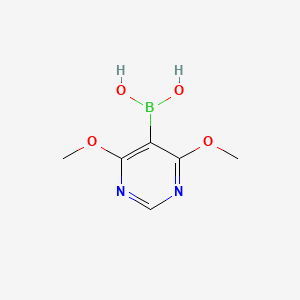
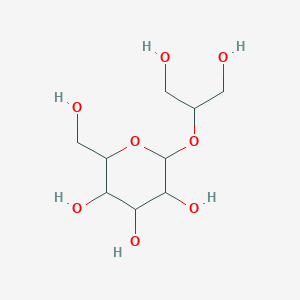
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)

